Rotenolone

Description

12a-Hydroxyrotenone has been reported in Tephrosia candida, Lonchocarpus subglaucescens, and other organisms with data available.

decomposition product of rotenone; RN given refers to (2 alpha,6a beta,12a beta)-isome

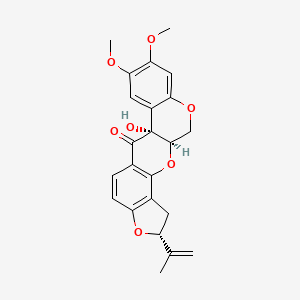

Structure

3D Structure

Properties

IUPAC Name |

(1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVKWCYZKMUTLH-AYPBNUJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-cis-Rotenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

509-96-6 | |

| Record name | Rotenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotenolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN2R8MKH6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-cis-Rotenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 - 92 °C | |

| Record name | (-)-cis-Rotenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rotenone's Primary Mechanism of Action on Mitochondrial Complex I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotenone (B1679576), a naturally occurring isoflavonoid, is a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive technical overview of the core mechanism of action of rotenone, detailing its interaction with Complex I and the subsequent cascade of cellular events. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of rotenone's bioenergetic and signaling consequences. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways.

Introduction

Rotenone has been widely used as a pesticide and piscicide due to its potent toxicity.[1] In the context of biomedical research, it serves as a valuable tool to model mitochondrial dysfunction, particularly in the study of neurodegenerative diseases like Parkinson's disease.[2][3] Its primary molecular target is Complex I of the mitochondrial electron transport chain (ETC).[2][4] By inhibiting this crucial enzyme, rotenone disrupts cellular energy metabolism and initiates a cascade of events leading to oxidative stress and apoptosis.[1][4] This guide will delve into the specifics of this mechanism, providing both the theoretical framework and practical methodologies for its investigation.

Mechanism of Action at Mitochondrial Complex I

Binding Site and Inhibition of Electron Transport

Rotenone is a lipophilic molecule that readily crosses cellular and mitochondrial membranes.[1] It acts as a strong inhibitor of Complex I by blocking the transfer of electrons from the iron-sulfur (Fe-S) clusters to ubiquinone (Coenzyme Q10).[1][4][5] This inhibition occurs at the ubiquinone binding pocket within Complex I.[6] The binding of rotenone is non-covalent but exhibits high affinity. This blockage effectively halts the flow of electrons from NADH, a primary electron donor to the ETC, thereby crippling the entire process of oxidative phosphorylation.[5]

Consequences of Complex I Inhibition

The inhibition of electron flow at Complex I by rotenone leads to two major immediate consequences:

-

Decreased ATP Synthesis: The blockage of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane by Complex I. This disrupts the formation of the proton motive force necessary for ATP synthase to produce ATP.[4] The resulting depletion of cellular ATP can severely compromise energy-dependent cellular processes.

-

Increased Reactive Oxygen Species (ROS) Production: The backup of electrons within Complex I, upstream of the rotenone binding site, leads to their leakage and premature reaction with molecular oxygen.[4] This results in the formation of superoxide (B77818) radicals (O₂⁻), which are then converted to other reactive oxygen species such as hydrogen peroxide (H₂O₂).[3][7] This surge in mitochondrial ROS production is a key contributor to rotenone-induced cellular damage.[8][9]

Quantitative Data on Rotenone's Inhibitory Effects

The inhibitory potency of rotenone on Complex I and its downstream effects have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ (Complex I Inhibition) | 25 nM | SH-SY5Y neuroblastoma cells | [9] |

| < 100 nM | Multiple human cell lines | [6][10] | |

| 6.9 nM | Bovine heart mitochondria | [11] | |

| Ki (Inhibitor Constant) | 0.28-0.36 nmol/mg protein | Rat brain mitochondria | [4] |

| Effect on Cell Respiration | Detectable inhibition at 10 nM | HL-60 cells | [12] |

| Effect on Cellular ATP Levels | Sharp decrease below 100 nM | HL-60 cells | [12] |

| 64% of control at 500 nM | HL-60 cells | [12] |

Table 1: Quantitative Inhibitory Parameters of Rotenone. This table provides a summary of the half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Ki) for rotenone on Complex I, along with its effects on cell respiration and ATP levels in different experimental systems.

Downstream Signaling Pathways

The initial mitochondrial insults triggered by rotenone activate several downstream signaling pathways, ultimately culminating in apoptotic cell death.

Oxidative Stress and Cellular Damage

The overproduction of ROS leads to oxidative stress, causing widespread damage to cellular components.[8] This includes lipid peroxidation of membranes, protein oxidation, and damage to mitochondrial DNA (mtDNA).[4] This oxidative damage further exacerbates mitochondrial dysfunction and contributes to the activation of cell death pathways.

Apoptotic Signaling Cascades

Rotenone-induced apoptosis is a well-documented phenomenon and is mediated by a complex interplay of signaling molecules.

-

Caspase Activation: Rotenone treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[3][13] This activation can be preceded by the release of cytochrome c from the mitochondria.

-

MAP Kinase Pathways (JNK and p38): The cellular stress induced by rotenone activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[14][15] The phosphorylation and activation of these kinases play a pro-apoptotic role in rotenone-induced cell death.

-

mTOR Pathway Inhibition: Rotenone has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[16] This inhibition, mediated by rotenone-induced hydrogen peroxide, affects downstream targets like S6K1 and 4E-BP1, contributing to both caspase-dependent and -independent apoptosis.[7]

Mandatory Visualizations

Signaling Pathways

Caption: Rotenone-induced signaling cascade leading to apoptosis.

Experimental Workflows

Caption: General experimental workflow for studying rotenone's effects.

Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the procedure for a Seahorse XF Cell Mito Stress Test to assess the effect of Rotenone on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFp)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Assay Medium Preparation: Warm the Seahorse XF Base Medium supplemented with substrates to 37°C and adjust the pH to 7.4.

-

Medium Exchange: Remove the growth medium from the cells, wash with the pre-warmed assay medium, and then add the final volume of assay medium to each well.

-

Cell Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

-

Injection Port Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A to achieve the desired final concentrations.

-

Seahorse XF Analyzer Assay: Calibrate the instrument and run the Mito Stress Test protocol. The oxygen consumption rate (OCR) will be measured in real-time before and after the injection of the compounds.

Spectrophotometric Assay of Mitochondrial Complex I Activity

This protocol describes a method to measure the activity of mitochondrial Complex I in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

NADH

-

Decylubiquinone (Coenzyme Q₁ analog)

-

Detergent (e.g., n-dodecyl-β-D-maltoside) for mitochondrial solubilization

-

Rotenone

-

Spectrophotometer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, decylubiquinone, and the mitochondrial sample.

-

Baseline Measurement: Initiate the reaction by adding NADH and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for a few minutes to establish a baseline rate.

-

Inhibition Measurement: To determine the specific Complex I activity, perform a parallel assay in the presence of a saturating concentration of rotenone.

-

Activity Calculation: The Complex I activity is calculated as the rotenone-sensitive rate of NADH oxidation. This is determined by subtracting the rate of NADH oxidation in the presence of rotenone from the total rate.

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol details the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

-

Cells cultured in a multi-well plate

-

DCFDA (or H₂DCFDA) stock solution

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Rotenone

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

DCFDA Loading: Remove the culture medium and wash the cells with PBS. Add DCFDA solution (typically 10-20 µM in PBS) to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFDA solution and wash the cells once with PBS to remove any extracellular probe.

-

Rotenone Treatment: Add fresh culture medium containing the desired concentrations of rotenone to the wells. Include a vehicle control.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points after rotenone addition. An increase in fluorescence indicates an increase in intracellular ROS.

Caspase-3 Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3.

Materials:

-

Cell lysate from rotenone-treated and control cells

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Lysis: After treatment with rotenone, harvest the cells and lyse them using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the assay buffer.

-

Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released, which is proportional to the caspase-3 activity, is determined from the absorbance.

Conclusion

Rotenone's primary mechanism of action is the potent and specific inhibition of mitochondrial Complex I. This singular event triggers a cascade of detrimental cellular consequences, including a severe reduction in ATP synthesis and a dramatic increase in the production of reactive oxygen species. The resulting oxidative stress and energy crisis activate downstream signaling pathways, notably involving JNK, p38, and mTOR, which converge to induce apoptosis. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for researchers utilizing rotenone as a tool to study mitochondrial dysfunction and for professionals in drug development assessing the mitochondrial toxicity of novel compounds. The provided quantitative data and pathway visualizations serve as a valuable resource for designing and interpreting experiments in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Effects of Rotenone, 1-methyl-4-phenylpyridinium and 6-hydroxydopamine on Cellular Bioenergetics and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.protocols.io [content.protocols.io]

- 6. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The pesticide rotenone induces caspase-3-mediated apoptosis in ventral mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

The Advent of a Natural Insecticide: A Technical Guide to the Historical Discovery and Isolation of Rotenone

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and isolation of rotenone (B1679576), a potent botanical insecticide. Aimed at researchers, scientists, and professionals in drug development, this document details the seminal moments of its discovery, the evolution of extraction and isolation protocols, and the foundational science that established its place in chemical history.

Executive Summary

Rotenone, a naturally occurring crystalline isoflavone, has a rich history rooted in centuries of use as a fish poison by indigenous communities.[1] Its journey from traditional use to a scientifically isolated and characterized compound began in the late 19th century. This guide traces the key milestones, from its initial isolation by Emmanuel Geoffroy as 'nicouline' in 1895 to its independent isolation and naming as 'rotenone' by Kazuo Nagai in 1902.[1] We will examine the early experimental methodologies, the challenges of purification, and the eventual elucidation of its complex chemical structure. Furthermore, this guide contrasts these historical techniques with modern, optimized extraction protocols, providing quantitative data to illustrate the advancements in efficiency and yield.

Historical Timeline and Key Discoveries

The scientific journey of rotenone began when its potent biological effects were formally investigated. For centuries, plants from the Fabaceae family were known for their piscicidal properties. The active principle, however, remained a mystery until the turn of the 20th century.

-

1895: The Discovery of Nicouline: French botanist Emmanuel Geoffroy, during his travels in French Guiana, was the first to isolate a crystalline active component from the plant Robinia nicou (now classified as Lonchocarpus nicou).[1] In his posthumously published thesis, "Contribution à l'étude du Robinia Nicou," he named the substance nicouline .[1][2] This marked the first recorded isolation of the compound.

-

1902: The Isolation of Rotenone: Independently, Japanese chemical engineer Kazuo Nagai, working with the Government-General of Taiwan, isolated a pure crystalline compound from the roots of Derris elliptica.[1] He named it rotenone , derived from the Taiwanese name for the plant, "lôo-tîn" (蘆藤), which translates to "rōten" in Japanese.[1] His findings were published in the Tokyo Chemical Society Journal.

-

1930: Unification of Identities: For several decades, nicouline and rotenone were documented as distinct compounds. It wasn't until 1930 that chemical analyses confirmed they were, in fact, the same molecule.[1]

-

1933: Structural Elucidation: The complex pentacyclic structure of rotenone was definitively determined by the collective efforts of researchers like F.B. LaForge, H.L. Haller, and L.E. Smith in the United States, building upon the foundational work of Sankichi Takei in Japan.[3]

The following diagram illustrates the key events in the discovery and characterization of rotenone.

Experimental Protocols: From Historical to Modern Methods

The techniques for isolating rotenone have evolved significantly, driven by advances in analytical chemistry and technology. Early methods relied on classical solvent extraction and purification by recrystallization, while modern approaches prioritize efficiency, yield, and purity.

Historical Isolation and Purification (circa 1895-1930s)

Protocol: Inferred Historical Method for Rotenone Isolation

-

Preparation of Plant Material: The roots and stems of Derris or Lonchocarpus species were harvested, dried, and ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material was exhaustively extracted with an organic solvent. Ether and alcohol were common solvents used during this period for extracting such compounds. This process was likely carried out at room temperature or with gentle heating over an extended period (days to weeks) to leach the active compounds from the plant matrix.

-

Concentration: The resulting solvent extract (miscella) was filtered to remove solid plant debris. The solvent was then evaporated, often using distillation, to yield a crude, resinous extract.

-

Purification by Recrystallization: The key to obtaining a pure crystalline solid was recrystallization.[4][5][6]

-

The crude extract was dissolved in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or benzene.

-

The hot, saturated solution was filtered to remove any insoluble impurities.

-

The clear filtrate was then allowed to cool slowly. As the temperature decreased, the solubility of rotenone would drop, causing it to crystallize out of the solution while more soluble impurities remained dissolved.

-

The resulting crystals were collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

-

-

Characterization: The purity of the isolated crystals was assessed using the analytical methods of the time. The primary method was the determination of a sharp melting point. Early 20th-century studies reported the melting point of pure rotenone to be approximately 163-166°C.[1] Optical rotation was another key characterization technique, with rotenone being strongly levorotatory.[7]

The following diagram outlines the logical workflow of this historical process.

Modern Isolation Protocols

Modern methods have significantly improved the speed, yield, and purity of rotenone extraction. These methods often involve more advanced equipment and a wider range of solvents.

Protocol: Normal Soaking Extraction (NSE)

This method is a refined version of the historical approach.

-

Plant Material: Fine roots (0.5 mm to 2 mm diameter) of Derris elliptica are dried in an oven (28-30°C) and pulverized.[8]

-

Extraction: The powdered material is soaked in a solvent (e.g., 95% acetone (B3395972) v/v) at a solvent-to-solid ratio of 10 mL/g for 24 hours at approximately 30°C.[9]

-

Filtration & Concentration: The liquid crude extract is filtered and concentrated using a rotary evaporator under reduced pressure to remove the solvent.

-

Analysis: The final yield and purity are determined using techniques like High-Performance Liquid Chromatography (HPLC).[8]

Protocol: Pressurized Liquid Extraction (PLE)

PLE is a highly efficient modern technique that uses elevated temperatures and pressures to enhance extraction.

-

Plant Material: Dried, powdered root or stem material (e.g., 10g) is packed into a stainless steel extraction cell.[3]

-

Extraction Conditions: The cell is filled with a solvent (e.g., chloroform). Optimal conditions have been found to be a temperature of 50°C and a pressure of 2000 psi.[3] The static extraction time is typically short, around 30 minutes.[3]

-

Solvent Purge: After extraction, the solvent is purged from the cell with nitrogen gas.

-

Concentration: The collected extract is evaporated to dryness using a rotary evaporator under vacuum.

-

Analysis: The resulting crude extract is analyzed by HPLC to determine the rotenone content.

Quantitative Data and Method Comparison

The evolution of extraction techniques has led to a dramatic improvement in both the yield of rotenone and the efficiency of the process. While specific yield data from the original 1895 and 1902 experiments is not available, commercially important Derris plants are known to contain approximately 4-5% (w/w) rotenone.[8]

Table 1: Physicochemical Properties of Rotenone

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₂O₆ | [1] |

| Molar Mass | 394.42 g/mol | [1] |

| Appearance | Colorless to brownish crystalline powder | [7] |

| Melting Point | 163-166 °C (Historical) 157-175.5 °C (Modern) | [1][10] |

| Optical Rotation | Strongly levorotatory; -230° in benzene | [7] |

| Solubility | Soluble in ether, acetone, chloroform; Slightly soluble in ethanol | [1] |

Table 2: Comparison of Rotenone Extraction Methodologies

| Parameter | Maceration (Conventional) | Pressurized Liquid Extraction (PLE) | Normal Soaking Extraction (NSE) |

| Extraction Time | 72 hours | 30 minutes | 24 hours |

| Solvent Volume | 10 mL/g of sample | 3 mL/g of sample | 10 mL/g of sample |

| Optimal Solvent | Chloroform | Chloroform | 95% Acetone |

| Rotenone in Crude Extract | 40.6% (w/w) | 46.1% (w/w) | Not specified directly |

| Rotenone Yield (from plant) | Not specified directly | Not specified directly | 1.14% (w/w) from fine roots |

| Reference | [3] | [3] | [8][11] |

Mechanism of Action: A Note for Drug Development

The insecticidal and piscicidal properties of rotenone stem from its specific biochemical mechanism of action. This mechanism is also the reason for its extensive use in modern biomedical research, particularly in studies of neurodegenerative diseases like Parkinson's.

-

Mitochondrial Inhibition: Rotenone is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1]

-

ATP Depletion: By blocking this crucial first step in cellular respiration, it disrupts the production of ATP, the cell's primary energy currency.

-

Oxidative Stress: The inhibition of Complex I leads to an electron "backup," resulting in the production of reactive oxygen species (ROS), which cause significant oxidative damage to cellular components.[1]

This pathway is central to both its toxicity and its utility as a research tool.

Conclusion

The discovery and isolation of rotenone represent a classic chapter in the history of natural product chemistry. From the pioneering work of Geoffroy and Nagai, who painstakingly extracted and crystallized this novel compound using the methods of their time, to modern, highly efficient protocols like PLE, the journey of rotenone showcases the remarkable progress in chemical science. For today's researchers, understanding this history provides context for the continued exploration of natural products in drug discovery and development, reminding us that many of today's advanced therapies have their roots in the careful observation and chemical interrogation of the natural world.

References

- 1. Rotenone - Wikipedia [en.wikipedia.org]

- 2. Full text of "Catalogue de la bibliothèque" [archive.org]

- 3. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aensiweb.com [aensiweb.com]

- 9. researchgate.net [researchgate.net]

- 10. units.fisheries.org [units.fisheries.org]

- 11. [PDF] A Study of Rotenone from Derris Roots of Varies Location, Plant Parts and Types of Solvent Used | Semantic Scholar [semanticscholar.org]

The Metabolic Fate of Rotenolone: A Technical Guide to its Biological Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone (B1679576), a naturally occurring isoflavonoid (B1168493) found in the roots and stems of certain plants, has a long history of use as a pesticide and piscicide. Its potent inhibitory effect on mitochondrial complex I has also made it a valuable tool in neurodegenerative disease research, particularly in models of Parkinson's disease. Understanding the metabolic pathway and degradation of rotenone and its primary metabolites, such as rotenolone, is crucial for assessing its toxicological profile, environmental impact, and potential therapeutic applications. This technical guide provides an in-depth overview of the metabolic fate of this compound in biological systems, summarizing key enzymatic processes, presenting available quantitative data, detailing experimental methodologies, and visualizing the core pathways.

Metabolic Pathways of Rotenone and this compound

The biotransformation of rotenone is primarily a detoxification process, converting the lipophilic parent compound into more polar, water-soluble metabolites that can be more readily excreted. This metabolism is generally divided into Phase I and Phase II reactions.

Phase I Metabolism: Oxidation and Hydroxylation

Phase I metabolism of rotenone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 and CYP2C19 being identified as the primary isoforms involved in human metabolism.[1] The main reactions involve hydroxylation at various positions on the rotenone molecule.

The key metabolic steps include:

-

Hydroxylation to this compound: The most prominent metabolic conversion is the hydroxylation of rotenone at the C-12a position, leading to the formation of two diastereomers: This compound I (12aβ-hydroxyrotenone) and This compound II (12aα-hydroxyrotenone).[2]

-

Further Hydroxylation: Additional hydroxylations can occur at other sites, leading to metabolites such as 8'-hydroxyrotenone and 6',7'-dihydro-6',7'-dihydroxyrotenone .[2]

-

O-Demethylation: Demethylation of the methoxy (B1213986) groups on the A-ring is another observed metabolic transformation.[1]

These hydroxylated metabolites are generally considered to be less toxic than the parent rotenone compound, as they have reduced inhibitory activity on mitochondrial complex I.[1]

Phase II Metabolism: Conjugation

Following Phase I oxidation, the hydroxylated metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to further increase their water solubility and facilitate their elimination from the body. While the formation of water-soluble conjugates of rotenone metabolites has been noted, specific details on the enzymes and conjugation products are less extensively characterized in the available literature.[2]

Metabolic Pathway Diagram

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of rotenone and the formation of this compound is crucial for comparative toxicology and risk assessment. The following tables summarize available data from the literature. It is important to note that specific enzyme kinetic parameters (Km and Vmax) for the metabolism of rotenone by human CYP3A4 and CYP2C19 were not found in the reviewed literature.

Table 1: Analytical Method Performance for Rotenone and this compound

| Analyte | Matrix | Analytical Method | LOD | LOQ | Linearity Range | Reference |

| Rotenone | Human Serum | LC-MS/MS | 2 ng/mL | 5 ng/mL | 5 - 1000 ng/mL | [3] |

| This compound | Human Serum | LC-MS/MS | 2 ng/mL | 5 ng/mL | 5 - 1000 ng/mL | [3] |

| Rotenone | Blood | LC-MS/MS | 0.001 mg/L | 0.003 mg/L | 0.01 - 1.0 mg/L | [4] |

| Rotenone | Honey | HPLC-UV | 40 µg/kg | - | 0.125 - 2 µg/mL | [5] |

Table 2: Concentrations of Rotenone in a Fatal Case Study

| Specimen | Concentration | Reference |

| Heart Blood | 0.77 mg/L | [4] |

| Peripheral Blood | 0.02 mg/L | [4] |

| Gastric Contents | 126.4 mg/kg | [4] |

| Vitreous Humor | 0.003 mg/L | [4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound metabolism. The following sections provide outlines for key experimental protocols.

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of rotenone in liver microsomes.

1. Materials and Reagents:

-

Pooled human liver microsomes (or from other species of interest)

-

Rotenone stock solution (in a suitable organic solvent like DMSO or acetonitrile)

-

100 mM Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

2. Incubation Procedure:

-

Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).[6]

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the rotenone stock solution to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM).[6]

-

Immediately add the NADPH regenerating system or NADPH solution to start the reaction.[6]

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.

-

Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis.

3. Controls:

-

No NADPH control: To assess non-enzymatic degradation.

-

Heat-inactivated microsomes: To confirm that the metabolism is enzyme-mediated.

-

Zero-time point: To determine the initial concentration of rotenone.

Analytical Method: LC-MS/MS for Rotenone and Metabolites

This protocol provides a general framework for the quantification of rotenone and its metabolites using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

-

The supernatant from the in vitro metabolism assay is typically diluted or directly injected into the LC-MS/MS system.

-

For biological matrices like serum or tissue homogenates, a protein precipitation step followed by centrifugation is common.[3] Liquid-liquid extraction or solid-phase extraction (SPE) may also be employed for sample cleanup and concentration.

2. Liquid Chromatography (LC) Conditions:

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for rotenone and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Example Transitions for Rotenone: m/z 395.0 → 192.0[4]

-

Example Transitions for this compound: m/z 411.0 → 393.0

-

-

Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature should be optimized for each analyte to achieve maximum sensitivity.

Experimental Workflow Diagram

Conclusion

The metabolic degradation of rotenone to this compound and other hydroxylated derivatives represents a critical detoxification pathway in biological systems. This process, primarily driven by CYP450 enzymes, reduces the potent mitochondrial inhibitory effects of the parent compound. While significant progress has been made in identifying the key metabolites and the enzymes involved, a notable gap exists in the availability of quantitative enzyme kinetic data for specific human CYPs. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to further investigate the nuances of this compound metabolism, contributing to a more comprehensive understanding of its toxicokinetics and potential biological implications. Future research focused on determining the precise kinetic parameters of the involved enzymes will be invaluable for refining risk assessments and advancing our knowledge in the fields of toxicology and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. bspublications.net [bspublications.net]

- 3. LC/MS characterization of rotenone induced cardiolipin oxidation in human lymphocytes: implications for mitochondrial dysfunction associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rotenone Analysis by Liquid Chromatography-Tandem Mass Spectrometry with Information-Dependent Acquisition in a Fatal Case of Rotenone Poisoning with a Commercial Organic Insecticide Being Sold in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaron.com [pharmaron.com]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]

Rotenolone's Impact on Cellular Respiration and ATP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotenolone, a naturally occurring isoflavone, is a potent and highly specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2] This inhibition disrupts the flow of electrons from NADH to ubiquinone, leading to a cascade of downstream cellular effects.[1][2] The primary consequences of Complex I inhibition by this compound are a significant reduction in mitochondrial respiration and a subsequent decrease in ATP synthesis.[2][3] Furthermore, this disruption of the ETC leads to an increase in the production of reactive oxygen species (ROS), alterations in mitochondrial membrane potential, and the induction of apoptotic cell death.[2][4] Due to these well-characterized effects, this compound is widely utilized as a critical tool in biomedical research to induce and study mitochondrial dysfunction, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2][5] This technical guide provides an in-depth overview of the detailed effects of this compound on cellular respiration and ATP synthesis, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action

This compound exerts its effects by binding to and inhibiting Complex I of the mitochondrial electron transport chain.[1][2] This action blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone), which is a critical step in oxidative phosphorylation.[1] The blockage of electron flow leads to a "back-up" of electrons within the mitochondrial matrix, resulting in the incomplete reduction of oxygen and the formation of superoxide (B77818) radicals, a primary type of reactive oxygen species (ROS).[1] The inability to oxidize NADH leads to a decreased proton gradient across the inner mitochondrial membrane, which in turn impairs the function of ATP synthase (Complex V) and reduces the production of ATP.[1][6]

Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key cellular and mitochondrial parameters as reported in various studies.

Table 1: Inhibition of Mitochondrial Complex I

| Parameter | Model System | IC50 Value | Reference |

| Complex I Inhibition | Mitochondria | 1.7 - 2.2 µM | [5] |

| NADH Oxidation | Cardiac Sarcoplasmic Reticulum | 3.4 nM | [5] |

| Succinyl-CoA Biosynthesis | SH-SY5Y Cells | 25 nM | [7] |

Table 2: Effects on Oxygen Consumption Rate (OCR)

| Cell Type | This compound Concentration | Observed Effect on OCR | Reference |

| hMSCs | 100 nM | Decrease in baseline and maximal respiration | [8] |

| HIFdPA+ cells in 10 mM Glucose | 750 nM | Significant decrease | [9] |

| Arabidopsis Cell Culture | 40 µM | 25% to 45% decrease in respiration rates | [10] |

| Isolated Mitochondria | 500 nM | Complete elimination of oxygen consumption | [11] |

Table 3: Effects on Cellular ATP Levels

| Cell Type | This compound Concentration | Treatment Duration | Observed Effect on ATP Levels | Reference |

| HL-60 Cells | 500 nM | 24 hours | Decreased to 64% of control | [3] |

| Porcine Oocytes | 3 µM | 44 hours | Marked decrease in relative ATP production | [12] |

Table 4: Effects on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type | This compound Concentration | Observed Effect on ΔΨm | Reference |

| Rat Primary Dopaminergic Neurons | 5-10 nM | Induces mitochondrial membrane depolarization | [13] |

| Mouse BMDMs | Not specified | Slight increase initially, followed by hyperpolarization with ATP stimulation | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer is a widely used platform for real-time measurement of cellular oxygen consumption rate (OCR), providing insights into mitochondrial function.

Protocol:

-

Cell Culture: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[2]

-

Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium) supplemented with appropriate substrates like glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.[2]

-

Cell Plate Preparation: a. Remove the growth medium from the cells. b. Wash the cells with the pre-warmed assay medium. c. Add the final volume of assay medium to each well. d. Incubate the cell plate in a non-CO2 incubator at 37°C for one hour before the assay.[2]

-

Compound Loading: Load the Seahorse XF sensor cartridge with the compounds to be injected during the assay. For a mitochondrial stress test, this typically includes oligomycin, FCCP, and a mixture of Rotenone (B1679576) and antimycin A.[16]

-

Seahorse XF Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell plate. c. Initiate the assay protocol, which will measure baseline OCR and the cellular responses to the sequential injection of the inhibitors.[16]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Changes in ΔΨm are a key indicator of mitochondrial health and can be assessed using fluorescent dyes.

Protocol using JC-1:

-

Cell Treatment: Treat cultured cells with the desired concentrations of this compound for the specified duration.

-

JC-1 Staining: a. Prepare a working solution of JC-1 dye in assay buffer. b. Remove the treatment medium from the cells and wash with PBS. c. Incubate the cells with the JC-1 staining solution in the dark.

-

Fluorescence Measurement: a. Acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader. b. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[2]

-

Quantification: The ratio of red to green fluorescence is calculated to quantify the changes in mitochondrial membrane potential.[2]

Protocol using MitoTracker Dyes:

-

Cell Treatment: Treat cells with this compound as described above.

-

MitoTracker Staining: a. Co-stain cells with MitoTracker Green FM (stains mitochondria regardless of membrane potential) and a potential-dependent dye like MitoTracker Deep Red FM.[14][15] b. Incubate cells with the dyes according to the manufacturer's protocol.

-

Flow Cytometry Analysis: a. Harvest and resuspend the cells in an appropriate buffer. b. Analyze the stained cells using a flow cytometer. c. The fluorescence intensity of the potential-dependent dye is used to assess changes in ΔΨm.[14][15]

Quantification of Cellular ATP Levels

Cellular ATP levels can be quantified using luciferin-luciferase-based assays.

Protocol:

-

Cell Treatment and Lysis: a. Treat cells with this compound. b. After treatment, wash the cells with cold PBS. c. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a specific buffer provided with the ATP assay kit).[2][12]

-

Protein Quantification: Determine the protein concentration of the cell lysates to normalize the ATP levels.[2]

-

ATP Assay: a. Prepare the luciferin-luciferase reagent according to the kit instructions. b. Add the cell lysate to the reagent in a luminometer-compatible plate. c. Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[12]

-

Data Analysis: Normalize the luminescence readings to the protein concentration of each sample to determine the relative ATP levels.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. Rotenone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Biochemistry Module | English | Green Chemistry [scranton.edu]

- 7. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute Exposure to the Mitochondrial Complex I Toxin Rotenone Impairs Synaptic Long‐Term Potentiation in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial membrane depolarization and the selective death of dopaminergic neurons by rotenone: protective effect of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Chemical Structure, Stereoisomers, and Activity of Rotenolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotenolone, a primary metabolite of the naturally occurring pesticide rotenone (B1679576), presents a complex profile of chemical diversity and biological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, with a particular focus on its stereoisomers. It delves into their differential activities, primarily concerning the inhibition of mitochondrial complex I and the modulation of critical cellular signaling pathways, including the mTOR and RhoA pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological processes to serve as a vital resource for researchers in toxicology, neurobiology, and drug development.

Chemical Structure and Stereoisomers of this compound

This compound is a rotenoid, a class of heterocyclic organic compounds, that is formed through the oxidation of rotenone.[1] The core structure of this compound features a chromanone ring system. The introduction of a hydroxyl group at the 12a position of rotenone gives rise to this compound. This modification is a critical determinant of its biological activity and results in the formation of two principal stereoisomers: cis-12a-Hydroxyrotenone (this compound I) and trans-12a-Hydroxyrotenone (this compound II).

The stereochemistry at the 12a position significantly influences the three-dimensional conformation of the molecule, which in turn dictates its interaction with biological targets.

Table 1: Chemical Identification of this compound Stereoisomers

| Common Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound I | (2R,6aS,12aS)-1,2,6,6a,12,12a-Hexahydro-12a-hydroxy-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one | 509-96-6 | C₂₃H₂₂O₇ | 410.42 g/mol |

| This compound II | (2R,6aS,12aR)-1,2,6,6a,12,12a-Hexahydro-12a-hydroxy-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one | 545-76-6 | C₂₃H₂₂O₇ | 410.42 g/mol |

Biological Activity and Mechanism of Action

The biological activity of this compound and its stereoisomers is intrinsically linked to the function of its parent compound, rotenone, a well-established inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition disrupts the electron transport chain, leading to a cascade of cellular events, including decreased ATP production, increased generation of reactive oxygen species (ROS), and the induction of apoptosis.[3][4] this compound, as a metabolite, is generally considered to be about an order of magnitude less toxic than rotenone.[1]

Inhibition of Mitochondrial Complex I

Table 2: Comparative Activity of this compound Stereoisomers (Hypothetical Data)

| Stereoisomer | Target | Assay | IC50 (nM) | Reference |

| This compound I | Mitochondrial Complex I | NADH oxidation assay | Data not available | - |

| This compound II | Mitochondrial Complex I | NADH oxidation assay | Data not available | - |

Note: This table is a template. Specific quantitative data for this compound stereoisomers is a significant research gap.

Modulation of Cellular Signaling Pathways

The disruption of mitochondrial function by this compound and its stereoisomers has profound effects on downstream cellular signaling pathways that are critical for cell survival, proliferation, and morphology.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[7][8] Studies on rotenone have shown that its-induced mitochondrial dysfunction and oxidative stress can lead to the inhibition of the mTOR signaling pathway, contributing to apoptosis in neuronal cells.[7][8] It is plausible that this compound stereoisomers also modulate this pathway, potentially to varying degrees depending on their respective potencies in inhibiting complex I and inducing cellular stress.

The Ras homolog family member A (RhoA) is a small GTPase that plays a crucial role in regulating the actin cytoskeleton, cell polarity, and neurite outgrowth.[9][10] Research has demonstrated that rotenone can induce the activation of the RhoA/ROCK pathway, leading to the inhibition of axonogenesis in hippocampal neurons.[9] This effect is thought to be mediated by the destabilization of microtubules and the subsequent release of Lfc, a RhoA-specific guanine (B1146940) nucleotide exchange factor (GEF).[9] The differential effects of this compound stereoisomers on this pathway remain an area for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its stereoisomers.

Synthesis and Separation of this compound Stereoisomers

A detailed protocol for the synthesis and separation of rotenone stereoisomers can be adapted for this compound. Thin-layer chromatography (TLC) is a common method for the separation of these compounds.

Protocol:

-

Reaction Mixture: The starting material (e.g., a mixture of this compound stereoisomers) is dissolved in an appropriate solvent like acetone.

-

TLC Plate Preparation: A 20 x 20 cm TLC plate is used.

-

Spotting: The dissolved sample is spotted as a band onto the TLC plate.

-

Developing Solvent: A hexane-ethyl acetate (B1210297) mixture (e.g., 3:1 ratio) is used as the developing solvent.

-

Development: The TLC plate is subjected to three sequential developments in the same direction.

-

Separation and Extraction: The separated bands corresponding to the different stereoisomers are scraped from the plate and extracted with a solvent like methanol.

-

Recrystallization: The extracted compounds can be further purified by recrystallization from a suitable solvent.

Mitochondrial Complex I Activity Assay

The activity of mitochondrial complex I can be measured by monitoring the decrease in NADH absorbance at 340 nm.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from the chosen cell line or tissue using a standard differential centrifugation protocol.

-

Reaction Buffer: Prepare a reaction buffer containing phosphate (B84403) buffer, magnesium chloride, and potassium cyanide (to inhibit complex IV).

-

Sample Preparation: Add the isolated mitochondria to the reaction buffer.

-

Initiation of Reaction: Add NADH and ubiquinone to initiate the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibitor Study: To determine the specific inhibition by this compound stereoisomers, pre-incubate the mitochondria with varying concentrations of each isomer before adding NADH and ubiquinone.

-

Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 values for each stereoisomer.

Western Blot Analysis of mTOR Pathway Proteins

Western blotting can be used to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as Akt, mTOR, p70S6K, and 4E-BP1.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with different concentrations of this compound stereoisomers for a specified duration.[1][11]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

RhoA Activation Assay (Pull-Down Assay)

The activation of RhoA can be determined by a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.

Protocol:

-

Cell Culture and Treatment: Treat cultured cells with this compound stereoisomers as described for the Western blot protocol.

-

Cell Lysis: Lyse the cells in a specific lysis buffer provided with a RhoA activation assay kit.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-Down: Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads, which specifically bind to GTP-RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of activated RhoA.

Cell Viability Assay

Cell viability in response to treatment with this compound stereoisomers can be assessed using various methods, such as the MTT or LDH assay.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of each this compound stereoisomer for a defined period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each stereoisomer.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways affected by this compound.

Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. biomedgrid.com [biomedgrid.com]

- 7. Involvement of Akt/mTOR in the Neurotoxicity of Rotenone-Induced Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of Akt/mTOR in the Neurotoxicity of Rotenone-Induced Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rotenone inhibits axonogenesis via an Lfc/RhoA/ROCK pathway in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rotenone-induced toxicity is mediated by Rho-GTPases in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. baes.uc.pt [baes.uc.pt]

Bioavailability and Pharmacokinetics of Rotenolone in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of rotenone (B1679576) and its primary metabolite, rotenolone, in rodent models. Rotenone, a naturally occurring isoflavonoid, is widely utilized as a pesticide and a key agent in creating animal models of Parkinson's disease due to its role as a potent inhibitor of mitochondrial complex I. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the accurate interpretation of toxicological studies and the development of neurodegenerative disease models. This document synthesizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Pharmacokinetic Profile of Rotenone and this compound

The pharmacokinetic profile of rotenone in rodents is characterized by poor oral bioavailability and rapid metabolism.[1][2][3] Its high lipophilicity allows it to cross biological membranes, including the blood-brain barrier, which is central to its use in neurotoxicity models.[1][4] However, extensive first-pass metabolism significantly limits systemic exposure after oral administration.[3]

Rotenone is metabolized into several products, including this compound, through hydroxylation.[5][6][7] This metabolic conversion is a critical aspect of its toxicokinetics. While data on the specific pharmacokinetics of this compound are less abundant than for the parent compound, its formation and presence in tissues are key considerations in assessing rotenone's overall biological effects.

Quantitative Pharmacokinetic Data in Rodent Models

The following tables summarize key pharmacokinetic parameters for rotenone in rat and mouse models, derived from various studies. Data for this compound is presented where available.

Table 1: Pharmacokinetic Parameters of Rotenone in Rat Models

| Parameter | Administration Route | Dose | Vehicle | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |

| Rotenone | Oral | 2 mg/kg | Not Specified | - | - | - | - | [7] |

| Subcutaneous (minipump) | 2 mg/kg/day | Not Specified | - | - | - | - | [8] | |

| Subcutaneous (minipump) | 3 mg/kg/day | Not Specified | Brain Level: 0.4-1.3 ppm | 5-6 days | - | - | [9] | |

| Intranigral | 3, 6, 12 µg/5 µl | Not Specified | - | - | - | - | [10] | |

| Dronedarone (B1670951) | Intravenous | 1 mg/kg | Not Specified | - | - | - | - | [11] |

| Oral | 5, 10, 40 mg/kg | Not Specified | Dose-dependent | - | Dose-proportional | ~16 | [11] | |

| Rotundic Acid | Intravenous | 10 mg/kg | Not Specified | - | - | - | - | [12] |

| Oral | 10, 20, 40 mg/kg | Not Specified | Dose-dependent | - | Dose-proportional | 16.1 - 19.4 | [12] |

Note: Data for Dronedarone and Rotundic Acid are included to provide context on pharmacokinetic studies in rats but are not directly related to Rotenone/Rotenolone.

Table 2: Pharmacokinetic Parameters of Rotenone in Mouse Models

| Parameter | Administration Route | Dose | Vehicle | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |

| Rotenone | Oral | 30 mg/kg/day | Not Specified | Not Detectable (<2 ng/mL in plasma) | 2 hours post-dose | - | Insufficient | [2][3] |

| Intraperitoneal | 1, 3, 10 mg/kg/day | 0.1% DMSO in saline | - | - | - | - | [13] |

Data specifically for this compound's pharmacokinetic parameters (Cmax, Tmax, AUC) were not available in the reviewed sources. Studies primarily focus on the parent compound, Rotenone, and confirm the presence of its metabolites.[6][9]

Experimental Protocols

The methodologies employed in studying rotenone pharmacokinetics are crucial for ensuring data reproducibility and validity. Below are detailed protocols for key experimental aspects.

Animal Models and Administration

-

Species and Strain: Commonly used models include male Sprague-Dawley, Wistar, or Lewis rats and C57BL/6 mice.[2][8][14]

-

Administration Routes:

-

Oral Gavage: Used to assess oral bioavailability. Doses in mice have been around 30 mg/kg.[2][3] In rats, oral LD50 values range from 25 to 132 mg/kg.[1][7]

-

Intravenous (IV): Administered via the tail vein to determine baseline pharmacokinetic parameters and calculate absolute bioavailability.[11][15][16]

-

Subcutaneous (SC): Often administered via osmotic minipumps for chronic, continuous exposure (e.g., 2-3 mg/kg/day in rats) to model Parkinson's disease.[8][9]

-

Intraperitoneal (IP): Used for systemic administration in mice, with daily injections ranging from 1 to 10 mg/kg.[13]

-

Stereotaxic Infusion: Direct infusion into specific brain regions, such as the substantia nigra, to study localized neurotoxicity.[10][17]

-

-

Vehicle: Due to its lipophilic nature, rotenone is often dissolved in vehicles like sunflower oil, or a solution of DMSO diluted in saline.[13][17]

Sample Collection and Preparation

-

Biological Matrices: Blood is the primary matrix, collected at various time points post-administration. Plasma or serum is separated for analysis.[2][11] Brain tissue is also harvested to assess distribution and target engagement.[9]

-

Collection Schedule: For pharmacokinetic profiling, blood samples are typically collected at predefined intervals, such as 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[11]

-

Sample Preparation: Analytical procedures often involve protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[18][19] A common LLE method uses ethyl acetate.[18][20]

Bioanalytical Method: LC-MS/MS

-

Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and selective quantification of rotenone and its metabolites in biological samples.[2][18][20]

-

Chromatography:

-

Column: A C8 or C18 reversed-phase column is typically used for separation.[12][18]

-

Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with ammonium (B1175870) formate) is common.[12][21]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.[18]

-

Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high selectivity and accuracy.[18] For rotenone, a common transition is m/z 395 → 192.[18]

-

-

Quantification: Analyte concentration is determined by comparing its peak area ratio to that of an internal standard against a standard calibration curve. The lower limit of quantification (LLOQ) is typically in the low ng/mL range (e.g., 2-5 ng/mL).[2][18]

Visualizations: Pathways and Workflows

Diagrams created using the Graphviz DOT language provide clear visual representations of key processes.

Rotenone's Mechanism of Neurotoxicity

Rotenone induces neurodegeneration primarily by inhibiting complex I of the mitochondrial electron transport chain. This leads to ATP depletion and a surge in reactive oxygen species (ROS), causing oxidative stress and initiating apoptotic pathways in neurons.[1][13][22]

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of rotenone in a rodent model, from administration to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-Reproducibility of Oral Rotenone as a Model for Parkinson's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of rotenone in vitro by tissue homogenates from mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Visualization of renal rotenone accumulation after oral administration and in situ detection of kidney injury biomarkers via MALDI mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rotenone, deguelin, their metabolites, and the rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rotenone induced neurotoxicity in rat brain areas: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Rotenone-induced neurotoxicity in rat brain areas: a study on neuronal and neuronal supportive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioral and immunohistochemical effects of chronic intravenous and subcutaneous infusions of varying doses of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Stereotaxical Infusion of Rotenone: A Reliable Rodent Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Endogenous substances in biological samples | Norlab [norlab.com]

- 20. researchgate.net [researchgate.net]

- 21. reabic.net [reabic.net]

- 22. Rotenone: from modelling to implication in Parkinson’s disease [termedia.pl]

The Role of Rotenolone in Inducing Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotenolone, a naturally occurring isoflavonoid, is a potent and widely utilized tool in biomedical research for inducing cellular stress and modeling neurodegenerative diseases, particularly Parkinson's disease. Its primary mechanism of action involves the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of downstream effects, most notably the robust production of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces ROS production, the subsequent impact on cellular signaling pathways, and detailed experimental protocols for studying these phenomena.

Core Mechanism: Mitochondrial Complex I Inhibition and ROS Generation

This compound is a high-affinity inhibitor of mitochondrial Complex I, binding to the ubiquinone-binding site of the enzyme.[1][2] This binding event physically obstructs the transfer of electrons from the iron-sulfur clusters within Complex I to ubiquinone.[1][2] The blockage of the electron transport chain at this crucial juncture leads to a buildup of reduced upstream electron carriers, particularly NADH and flavin mononucleotide (FMN).

The stalled electrons at the FMN site of Complex I are prone to auto-oxidation, where they are prematurely and directly transferred to molecular oxygen (O₂), bypassing the subsequent complexes of the electron transport chain. This single-electron transfer to oxygen results in the formation of the superoxide (B77818) anion (O₂•⁻), a primary ROS.[3] The superoxide anion is then rapidly dismutated to hydrogen peroxide (H₂O₂), another key ROS, either spontaneously or enzymatically by superoxide dismutases (SODs).[4]

dot

Caption: this compound inhibits Complex I, causing electron leakage and ROS production.

Signaling Pathways Activated by this compound-Induced ROS

The surge in intracellular ROS initiated by this compound triggers a multitude of signaling cascades, often culminating in cellular dysfunction and apoptosis.

Apoptotic Pathways

This compound-induced ROS production is a potent activator of the intrinsic apoptotic pathway.[5] Elevated ROS levels lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately leading to programmed cell death.[5][6] Furthermore, this compound-induced oxidative stress can upregulate the expression of pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]

dot

Caption: this compound-induced ROS triggers the intrinsic apoptosis pathway.

STAT3 Signaling

Recent studies have revealed a novel feedback mechanism involving the STAT3 transcription factor.[7] this compound-induced ROS can trigger the phosphorylation of STAT3 at the Ser727 residue, promoting its translocation to the mitochondria.[7] Within the mitochondria, STAT3 is believed to play a role in regulating Complex I activity and quenching ROS, suggesting a compensatory mechanism to mitigate oxidative stress.[7]

mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, is also impacted by this compound. This compound-induced hydrogen peroxide can inhibit the mTOR-mediated phosphorylation of its downstream targets, S6K1 and 4E-BP1.[4] This inhibition of mTOR signaling can contribute to both caspase-dependent and -independent apoptosis in neuronal cells.[4]

dot

Caption: this compound-induced H₂O₂ inhibits mTOR signaling, promoting apoptosis.

Quantitative Data on this compound-Induced ROS Production